[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid
Description
[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative with a tertiary amine substituent at the 3-position and an acetic acid moiety at the 1-position of the piperidine ring. Its molecular formula is $ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 $, with a molecular weight of 214.31 g/mol .
Properties
IUPAC Name |
2-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)12(3)10-5-4-6-13(7-10)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIVGUBFUYKIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | Ethanol/water, reflux | 68 | 95.2 |
| DCC Coupling | Acetonitrile, 0°C → RT | 70 | 97.8 |
Key Observations :
-
DCC coupling offers marginally higher yield and purity due to milder conditions and reduced side reactions.
-
Nucleophilic substitution is cost-effective but requires careful pH control to avoid hydrolysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Purification and Scalability
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example:
-
Typical conditions : Methanol or ethanol with sulfuric acid at 60–80°C .
-
Yield : 70–85% for methyl/ethyl esters.
Amidation
Reacts with primary/secondary amines to form amides:
-
Catalysts : Carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) .
-
Applications : Used to synthesize pharmacologically active derivatives targeting GABA receptors .
Alkylation
The tertiary amine undergoes alkylation with alkyl halides or epoxides:
-
Selectivity : Preferential alkylation at the less hindered isopropyl group.
Acid-Base Reactivity
The compound demonstrates pH-dependent behavior:
| Property | Value/Behavior | Source |
|---|---|---|
| pKa_aa (COOH) | ~4.2 (typical for acetic acids) | |
| pKa_aa (tertiary amine) | ~9.8 (protonation in acidic media) | |
| Solubility | Water (pH < 4), organic solvents (pH > 5) |
Deprotonation at high pH enhances nucleophilicity of the piperidine nitrogen, enabling reactions with electrophiles like acyl chlorides .
Cyclization and Ring-Modification Reactions
The piperidine ring participates in stereoselective transformations:
Intramolecular Aza-Michael Addition
Under organocatalytic conditions, the amine group initiates 6-endo-trig cyclization:
Reductive Amination
Used to functionalize the piperidine nitrogen:
Neuropharmacological Agents
-
GABA Uptake Inhibition : Amide derivatives show IC values of 0.8–5.2 μM at mGAT1 receptors .
-
5-HT7_77 Antagonists : Piperidine-acetic acid hybrids exhibit antidepressant activity in rodent models (ED = 10 mg/kg) .
Anticancer Derivatives
Spirocyclic analogs synthesized via 1,3-dipolar cycloaddition demonstrate:
-
Cytotoxicity : 2–3× higher than bleomycin against FaDu hypopharyngeal tumor cells .
-
Apoptosis Induction : Caspase-3 activation at 10 μM concentrations .
Reaction Optimization Insights
Scientific Research Applications
Overview
[3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound with significant potential in pharmacology. Its structural composition, which includes a piperidine ring with isopropyl and methyl amino substitutions, along with an acetic acid moiety, suggests diverse biological interactions. This article explores its applications in various scientific fields, particularly in medicinal chemistry and drug development.
Neurological Disorders
Research indicates that compounds structurally similar to this compound may function as dopamine transporter inhibitors. This property positions the compound as a candidate for developing treatments for neurological conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Schizophrenia
- Substance Use Disorders
Preliminary studies suggest that this compound could influence dopaminergic signaling pathways, potentially leading to therapeutic effects in conditions characterized by dysregulated dopamine levels .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for new drug development. Its ability to interact with neurotransmitter systems enhances its profile as a candidate for innovative therapeutic agents targeting various biological pathways.
Synthetic Routes
Several synthetic methods have been developed to produce this compound, which are essential for ensuring adequate supply for research and pharmaceutical applications. Common methods include:
- Nucleophilic substitution reactions involving piperidine derivatives.
- Acid-catalyzed esterification processes to modify the acetic acid component.
These methods are crucial for optimizing yield and purity in the synthesis of this compound.
Mechanism of Action
The mechanism of action of [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog Overview
The compound belongs to a class of piperidine-acetic acid derivatives, which are modified at the 3-position with varying amine substituents. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid | 1353995-96-6 | C₁₁H₂₂N₂O₂ | 214.31 | Isopropyl-methyl-amino |
| [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354015-76-1 | C₁₇H₂₄N₂O₂ | 288.39 | Benzyl-cyclopropyl-amino |
| [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid | 926659-01-0 | C₁₂H₂₀N₂O₃ | 240.30 | Acetyl-cyclopropyl-amino |
| [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid | 1354020-19-1 | C₁₂H₂₀N₂O₃ | 240.30 | Acetyl-cyclopropyl-amino (S-config) |
| [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride | 1426290-56-3 | C₁₀H₁₈ClNO₄ | 251.71 | Ethoxycarbonyl substituent |
Key Differences in Pharmacological Potential
- Receptor Targeting: Analogs like DBPR807 ([3-{4-[2-...-propyl]-furan-2-ylmethyl}-amino)propyl]piperidin-1-yl-acetic acid) are CXCR4 antagonists with demonstrated efficacy in ischemia-reperfusion injury models . The original compound’s simpler structure may lack the extended substituents required for high-affinity receptor binding.
- Protein Degradation: Derivatives such as (S)-2-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)acetic acid are used in cereblon-based PROTACs (proteolysis-targeting chimeras), where the acetic acid moiety acts as a linker .
- Lipophilicity and Bioavailability : The benzyl-cyclopropyl analog (288.39 g/mol) has higher molecular weight and lipophilicity than the original compound (214.31 g/mol), which may reduce blood-brain barrier penetration . Acetyl-cyclopropyl derivatives (240.30 g/mol) balance moderate lipophilicity with metabolic stability due to the acetyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid, considering its stereochemical complexity?
- Methodological Answer : Chiral synthesis is critical due to the compound’s tertiary amine and piperidine ring. A validated approach involves starting from enantiopure precursors like (R)-α-phenylglycine to ensure stereochemical fidelity. For instance, (R)-configured analogs (e.g., [(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid) can be synthesized via nucleophilic substitution or coupling reactions using anhydrides or activated esters in tetrahydrofuran (THF) as a solvent . Characterization of intermediates via chiral HPLC or polarimetry is recommended to monitor enantiomeric excess.
Q. How can the structural integrity of this compound be validated using spectroscopic methods?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (214.31 g/mol) with H/C NMR to resolve signals for the piperidine ring (δ ~2.5–3.5 ppm for N-methyl and isopropyl groups) and acetic acid moiety (δ ~3.8–4.2 ppm for the methylene group). Infrared (IR) spectroscopy can identify carbonyl stretches (~1700 cm) and amine N-H stretches (~3300 cm). X-ray crystallography may resolve stereochemistry if crystals are obtainable .
Q. What are the hypothesized pharmacological targets for this compound based on structural analogs?
- Methodological Answer : Piperidine derivatives often target G-protein-coupled receptors (GPCRs) or enzymes like cyclooxygenase-2 (COX-2). For example, structurally similar compounds exhibit anti-inflammatory activity via COX-2 inhibition or modulate opioid/chemokine receptors . Computational docking (e.g., AutoDock Vina) against GPCR or COX-2 crystal structures (PDB: 6COX) can prioritize targets. Follow-up in vitro assays (e.g., COX-2 inhibition kits) validate hypotheses .
Advanced Research Questions
Q. How does stereochemistry at the 3-position of the piperidine ring influence target engagement and pharmacokinetics?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities. For (R)-configured analogs, molecular dynamics simulations (e.g., GROMACS) can model interactions with targets like μ-opioid receptors. Pharmacokinetic studies in rodents (e.g., plasma half-life, brain penetration) should compare enantiomers. For example, (R)-enantiomers of related piperidine derivatives show enhanced metabolic stability due to reduced cytochrome P450 oxidation .
Q. What strategies resolve contradictions between in vitro and in vivo activity data for piperidine-based derivatives?
- Methodological Answer : Discrepancies may arise from bioavailability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to predict absorption. If in vitro activity (e.g., IC = 10 nM) lacks in vivo correlation, conduct metabolite profiling (LC-MS/MS) to identify inactive derivatives. Adjust formulations (e.g., PEGylation) or administer with cytochrome inhibitors (e.g., ketoconazole) to enhance exposure .
Q. How can reaction yields of this compound be optimized while maintaining enantiomeric purity?
- Methodological Answer : Screen catalysts (e.g., chiral Pd complexes) for asymmetric synthesis. Solvent optimization (e.g., THF vs. DMF) and temperature control (0–25°C) can minimize racemization. For example, using glycolic anhydride in THF at room temperature achieved 100% yield in analogous piperidine-acetic acid syntheses . Monitor reactions via TLC or inline FTIR, and purify via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
